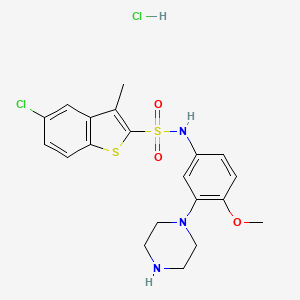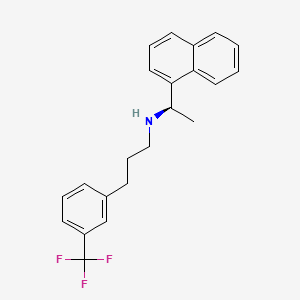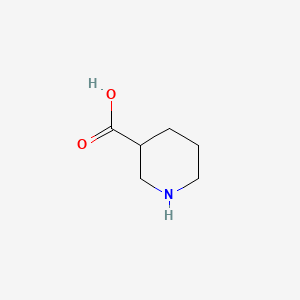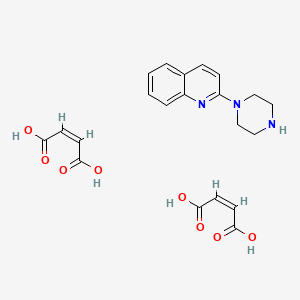
Clorhidrato de DAU 5884
Descripción general
Descripción
El clorhidrato de DAU 5884 es un antagonista selectivo del receptor muscarínico M3. Es conocido por su capacidad para inhibir los efectos dependientes de la metacolina sobre la proliferación celular y la contractilidad muscular, particularmente en el músculo liso traqueal bovino . El compuesto tiene una fórmula molecular de C17H21N3O3.HCl y un peso molecular de 351,83 g/mol .
Aplicaciones Científicas De Investigación
El clorhidrato de DAU 5884 tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El clorhidrato de DAU 5884 ejerce sus efectos uniéndose selectivamente y antagonizando los receptores muscarínicos M3. Esta inhibición evita la activación de estos receptores por ligandos endógenos como la acetilcolina, lo que reduce la proliferación celular y la contractilidad muscular dependientes de la metacolina . Los objetivos moleculares incluyen los receptores muscarínicos M3 ubicados en varios tejidos, incluidos los músculos lisos .
Compuestos similares:
Atropina: Un antagonista muscarínico no selectivo.
Escopolamina: Otro antagonista muscarínico no selectivo con efectos en el sistema nervioso central.
Tiotropio: Un antagonista selectivo del receptor muscarínico M3 utilizado en el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC).
Unicidad del this compound: El this compound es único debido a su alta selectividad y potencia como antagonista del receptor muscarínico M3. A diferencia de los antagonistas no selectivos como la atropina y la escopolamina, el this compound se dirige específicamente a los receptores M3, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
DAU 5884 hydrochloride plays a significant role in biochemical reactions by inhibiting the activity of muscarinic M3 receptors. These receptors are part of the G protein-coupled receptor family and are involved in various physiological functions, including smooth muscle contraction, glandular secretion, and modulation of neurotransmitter release. DAU 5884 hydrochloride interacts with the muscarinic M3 receptor by binding to its active site, thereby preventing the binding of acetylcholine, the natural ligand . This inhibition leads to a decrease in receptor activity and subsequent downstream signaling.
Cellular Effects
DAU 5884 hydrochloride has been shown to affect various types of cells and cellular processes. In airway smooth muscle cells, it inhibits methacholine-dependent cell proliferation and muscle contractility . This inhibition is mediated through the blockade of muscarinic M3 receptors, which play a crucial role in cholinergic signaling pathways. By inhibiting these receptors, DAU 5884 hydrochloride reduces the mitogenic response and muscle contraction, which can be beneficial in conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Molecular Mechanism
The molecular mechanism of DAU 5884 hydrochloride involves its binding to the muscarinic M3 receptor, a G protein-coupled receptor. Upon binding, DAU 5884 hydrochloride prevents the activation of the receptor by acetylcholine, leading to the inhibition of downstream signaling pathways . This includes the inhibition of phospholipase C activation, which reduces the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the intracellular calcium levels decrease, leading to reduced muscle contraction and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DAU 5884 hydrochloride have been observed to change over time. The compound is stable under recommended storage conditions and retains its activity for extended periods . Its effects on cellular function may vary depending on the duration of exposure. Long-term exposure to DAU 5884 hydrochloride can lead to sustained inhibition of muscarinic M3 receptor activity, resulting in prolonged reduction of cell proliferation and muscle contractility. Additionally, the compound’s stability and degradation in in vitro and in vivo studies have shown that it remains effective over time without significant loss of potency.
Dosage Effects in Animal Models
The effects of DAU 5884 hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits muscarinic M3 receptor activity without causing significant adverse effects . At higher doses, DAU 5884 hydrochloride may exhibit toxic effects, including gastrointestinal disturbances and cardiovascular complications. The threshold for these adverse effects depends on the specific animal model and the route of administration. It is essential to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
DAU 5884 hydrochloride is involved in various metabolic pathways, primarily through its interaction with muscarinic M3 receptors. The compound inhibits the receptor’s activity, leading to alterations in downstream signaling pathways . This includes the inhibition of phospholipase C activation and subsequent reduction in IP3 and DAG production. Additionally, DAU 5884 hydrochloride may affect metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in these pathways.
Transport and Distribution
The transport and distribution of DAU 5884 hydrochloride within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound is likely to be distributed to tissues expressing muscarinic M3 receptors, such as smooth muscle, glands, and certain regions of the brain . The localization and accumulation of DAU 5884 hydrochloride within these tissues depend on the expression levels of the receptors and the presence of specific transporters that facilitate its uptake and distribution.
Subcellular Localization
DAU 5884 hydrochloride’s subcellular localization is primarily determined by its interaction with muscarinic M3 receptors. These receptors are predominantly located on the cell membrane, where they mediate cholinergic signaling . Upon binding to the receptor, DAU 5884 hydrochloride exerts its inhibitory effects at the membrane level, preventing the activation of downstream signaling pathways. The compound’s activity and function are closely associated with its ability to target and bind to these membrane-bound receptors.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de DAU 5884 implica la esterificación del ácido 1,4-dihidro-2-oxo-3(2H)-quinazolinocarboxílico con (3-endo)-8-metil-8-azabiciclo[3.2.1]oct-3-il ester clorhidrato . La reacción generalmente requiere el uso de un agente de esterificación y un solvente apropiados bajo condiciones de temperatura controlada.
Métodos de producción industrial: La producción industrial del this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar una alta pureza (>99%) y consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de DAU 5884 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales que pueden participar en la sustitución nucleofílica .
Reactivos y condiciones comunes:
Productos principales: El principal producto formado a partir de estas reacciones es el propio this compound, con alta pureza y estabilidad .
Comparación Con Compuestos Similares
Atropine: A non-selective muscarinic antagonist.
Scopolamine: Another non-selective muscarinic antagonist with central nervous system effects.
Tiotropium: A selective muscarinic M3 receptor antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).
Uniqueness of DAU 5884 Hydrochloride: DAU 5884 hydrochloride is unique due to its high selectivity and potency as a muscarinic M3 receptor antagonist. Unlike non-selective antagonists like atropine and scopolamine, DAU 5884 hydrochloride specifically targets M3 receptors, making it a valuable tool in research and potential therapeutic applications .
Propiedades
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3.ClH/c1-19-12-6-7-13(19)9-14(8-12)23-17(22)20-10-11-4-2-3-5-15(11)18-16(20)21;/h2-5,12-14H,6-10H2,1H3,(H,18,21);1H/t12-,13+,14?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDERDDSQHZRNGC-LIWIJTDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131780-47-7 | |
| Record name | DAU 5884 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131780477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B1662235.png)





